molecular formula C16H8Br4N2 B13409995 2,5-dibromo-3-(2,5-dibromo-1H-indol-3-yl)-1H-indole CAS No. 81387-82-8

2,5-dibromo-3-(2,5-dibromo-1H-indol-3-yl)-1H-indole

Cat. No.: B13409995
CAS No.: 81387-82-8
M. Wt: 547.9 g/mol
InChI Key: DZAAVUNUXUQEHG-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-(2,5-dibromo-1H-indol-3-yl)-1H-indole is a dimeric indole derivative characterized by four bromine substituents: two at positions 2 and 5 of the parent indole ring and two at the same positions on the fused indole moiety. The compound’s planar, conjugated system may also contribute to fluorescence or antioxidant properties, as seen in structurally related indole derivatives .

Properties

CAS No.

81387-82-8

Molecular Formula

C16H8Br4N2

Molecular Weight

547.9 g/mol

IUPAC Name

2,5-dibromo-3-(2,5-dibromo-1H-indol-3-yl)-1H-indole

InChI

InChI=1S/C16H8Br4N2/c17-7-1-3-11-9(5-7)13(15(19)21-11)14-10-6-8(18)2-4-12(10)22-16(14)20/h1-6,21-22H

InChI Key

DZAAVUNUXUQEHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N2)Br)C3=C(NC4=C3C=C(C=C4)Br)Br

Origin of Product

United States

Biological Activity

2,5-Dibromo-3-(2,5-dibromo-1H-indol-3-yl)-1H-indole (CAS No. 81387-82-8) is a complex organic compound belonging to the indole family, characterized by multiple bromine substituents. Its molecular formula is C₁₄H₈Br₄N₂, and it exhibits significant potential in medicinal chemistry due to its unique structural properties and biological activities.

Structural Characteristics

The compound features two indole rings connected by a carbon framework with bromine atoms at the 2 and 5 positions of both indoles. This dual bromination pattern may confer distinct chemical and biological properties compared to simpler derivatives.

Feature Details
Molecular Formula C₁₄H₈Br₄N₂
Molecular Weight 547.9 g/mol
Structural Motif Dual brominated indole rings

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activities. A study evaluated several synthetic bis-indole alkaloids for their effectiveness against methicillin-sensitive and -resistant Staphylococcus aureus (MSSA and MRSA). Notably, dibrominated bis(3′-indolyl) α-methines showed promising results, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity:

Compound MIC against MSSA (µg/mL) MIC against MRSA (µg/mL)
6-Dibromo bis(3′-indolyl) acetate48
Other related bis-indolesVaried (1.2 - 3.7)Varied

These findings suggest that the structural features of dibrominated indoles enhance their antimicrobial efficacy, making them candidates for further development as antibacterial agents .

Cytotoxicity Studies

In addition to antimicrobial properties, the biological activity of this compound may extend to cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated low micro- to sub-micromolar IC50 values in human colon adenocarcinoma models, indicating potential anticancer activity .

Case Studies

  • Antimicrobial Evaluation : A series of synthetic bis-indole alkaloids were tested for their antibacterial properties against MSSA and MRSA. The study highlighted the effectiveness of dibrominated derivatives in inhibiting bacterial growth.
  • Cytotoxicity Assessment : Investigations into the cytotoxic effects of similar compounds revealed promising results against cancer cell lines, suggesting that the unique structural characteristics of dibrominated indoles could be leveraged in cancer therapy.

Comparison with Similar Compounds

Key Findings and Implications

  • Bromination vs. In contrast, methoxy or triazole substituents in analogs improve solubility and target specificity for therapeutic uses .
  • Synthetic Flexibility : Click chemistry (for triazoles) and nucleophilic substitution (for imidazoles) offer modular routes compared to the likely multi-step bromination required for the target compound.
  • Biological Relevance : While triazole and pyrrolidine-dione derivatives show promise in ischemia and cancer therapy, the target compound’s bioactivity remains unexplored but merits investigation given its structural uniqueness.

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves:

  • Bromination of indole derivatives to introduce bromine atoms at the 2- and 5-positions.
  • Formation of the bis-indole structure by coupling two brominated indole units, often through the 3-position of the indole ring.

This approach requires selective bromination and controlled coupling to avoid over-bromination or side reactions.

Bromination of Indole Precursors

Detailed Research Findings and Analysis

Bromination Specifics

  • The use of N-bromosuccinimide (NBS) is crucial for selective bromination. Reaction temperature, solvent choice, and equivalents of NBS influence regioselectivity.
  • Aqueous tert-butyl alcohol provides a medium that favors 2,5-dibromination over other positions.
  • Over-bromination can be minimized by controlling reaction time and NBS amount.

Coupling Mechanisms

  • The coupling of brominated indoles at the 3-position can proceed through radical or nucleophilic substitution mechanisms.
  • Metal catalysts (e.g., palladium complexes) can facilitate C-C bond formation between two indole units.
  • Radical substitution methods have been explored in related indole functionalizations, indicating possible pathways for bis-indole formation.

Spectroscopic Characterization

  • The final compound exhibits characteristic signals in NMR spectra:
    • 1H NMR : Aromatic protons appear in the 7–8 ppm range, with shifts influenced by bromine substitution.
    • 13C NMR : Signals correspond to aromatic carbons and brominated carbons.
  • Mass spectrometry confirms the molecular ion peak at m/z ≈ 548, consistent with the tetrabromo bis-indole structure.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
NBS Bromination + Coupling NBS, aqueous t-BuOH, metal catalyst Moderate to High (varies) Selective bromination; well-established Requires careful control to avoid over-bromination
Radical Substitution Approach N-Br sulfoximines, radical initiators 38–94% (for related indoles) One-pot synthesis; multifunctionalization May produce side products; less common for bis-indoles
Stepwise Synthesis via Intermediates Brominated indole precursors, coupling agents Moderate Allows intermediate purification Multi-step; time-consuming

Summary and Professional Insights

The preparation of This compound relies primarily on selective bromination of indole rings using N-bromosuccinimide, followed by coupling of brominated indole units at the 3-position. The process demands precise control over reaction parameters to achieve high regioselectivity and yield. Metal-catalyzed coupling reactions and radical substitution methods offer alternative pathways with varying complexity and efficiency.

Spectroscopic data from multiple studies confirm the structure and purity of the synthesized compound. The molecular formula $$ \mathrm{C}{16} \mathrm{H}8 \mathrm{Br}4 \mathrm{N}2 $$ and molecular weight of 547.9 g/mol are consistent across sources.

This synthesis is foundational for further exploration of bis-indole alkaloids and their derivatives, which have significant biological and pharmacological relevance.

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